molecular formula C8H10BrNO2S B14193090 1-Bromo-N-(2-methylphenyl)methanesulfonamide CAS No. 919769-36-1

1-Bromo-N-(2-methylphenyl)methanesulfonamide

Cat. No.: B14193090
CAS No.: 919769-36-1
M. Wt: 264.14 g/mol
InChI Key: UFSGFJWACVFYHT-UHFFFAOYSA-N
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Description

1-Bromo-N-(2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a methylphenyl group attached to the methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-N-(2-methylphenyl)methanesulfonamide can be synthesized through the reaction of 2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting N-(2-methylphenyl)methanesulfonamide is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the precursor N-(2-methylphenyl)methanesulfonamide is treated with bromine or N-bromosuccinimide in a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-N-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of new sulfonamide derivatives with different functional groups.

    Oxidation Reactions: Sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: N-(2-methylphenyl)methanesulfonamide.

Scientific Research Applications

1-Bromo-N-(2-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes or proteins by forming covalent bonds or through non-covalent interactions, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)methanesulfonamide
  • N-(2-bromophenyl)-1-(2-methylphenyl)methanesulfonamide
  • 1-Bromo-N-(2-methylbutyl)methanesulfonamide

Comparison: 1-Bromo-N-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine atom and the methylphenyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications .

Properties

CAS No.

919769-36-1

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

1-bromo-N-(2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-7-4-2-3-5-8(7)10-13(11,12)6-9/h2-5,10H,6H2,1H3

InChI Key

UFSGFJWACVFYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CBr

Origin of Product

United States

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